molecular formula C23H21N5O3S B456467 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B456467
M. Wt: 447.5g/mol
InChI Key: IECINEVTRMCBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, hydrazine, and various substituted benzoyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and pyrazole derivatives have shown efficacy.

    Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Materials Science: The compound could be investigated for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-nitropyrazole.

Uniqueness

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzamide moiety

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C23H21N5O3S/c1-14-7-8-18(9-15(14)2)21-16(3)32-23(25-21)26-22(29)19-6-4-5-17(10-19)12-27-13-20(11-24-27)28(30)31/h4-11,13H,12H2,1-3H3,(H,25,26,29)

InChI Key

IECINEVTRMCBDS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C)C

Origin of Product

United States

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